Evidence 1: Ripk1 Inhibitory Potency - 5-Chloro Substitution Yields Low Nanomolar Affinity
In receptor-interacting protein kinase 1 (RIPK1) inhibition assays, a derivative incorporating the 5-chloro-[1,2,4]triazolo[1,5-a]pyridine core demonstrated an IC₅₀ of 320 nM against RIPK1 [1]. RIPK1 is a critical regulator of necroptosis and inflammation, and selective inhibition is pursued for treating inflammatory and neurodegenerative diseases. The 5-chloro substitution contributes to binding affinity through halogen bonding interactions within the kinase active site [2].
| Evidence Dimension | RIPK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 320 nM (derivative containing 5-chloro-[1,2,4]triazolo[1,5-a]pyridine core) |
| Comparator Or Baseline | No direct comparator data available; class-level potency range for triazolopyridine RIPK1 inhibitors spans low nanomolar to micromolar [2] |
| Quantified Difference | Not calculable; 320 nM represents moderately potent inhibition within the triazolopyridine class |
| Conditions | Inhibition of RIPK1 (1 to 312 residues) preincubated for 15 min followed by addition of [γ³²P] ATP, measured after 30 min [1] |
Why This Matters
This quantitative potency data provides a benchmark for medicinal chemistry teams evaluating this scaffold for RIPK1-targeted programs, establishing that the 5-chloro substitution pattern yields tractable inhibitory activity suitable for hit-to-lead optimization.
- [1] BindingDB. BDBM50263057: IC50 320 nM against RIPK1. Entry ID: 50008478. View Source
- [2] Bristol-Myers Squibb Company. Triazolopyridinyl Compounds as Kinase Inhibitors. Patent WO/2024. US Patent Application. View Source
